3-Tridecyne
Description
3-Tridecyne (CAS: 60186-78-9) is an internal alkyne with the molecular formula C₁₃H₂₄, characterized by a carbon-carbon triple bond located between the third and fourth carbon atoms in a 13-carbon chain . As a member of the alkyne family, its reactivity and physicochemical properties are influenced by the electronic and steric effects of the triple bond. Unlike terminal alkynes, 3-Tridecyne lacks acidic hydrogen at the triple bond terminus, which reduces its participation in reactions requiring deprotonation (e.g., Sonogashira coupling) . Structural data from crystallographic studies and computational models highlight its linear geometry at the triple bond, which impacts its molecular interactions and applications in organic synthesis .
Properties
CAS No. |
60186-78-9 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
tridec-3-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-5,7,9-13H2,1-2H3 |
InChI Key |
HDLJOUCNTFYRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tridecyne can be synthesized through various methods. One common method involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This reaction typically uses n-Butyllithium (n-BuLi) as a reagent in a solvent like hexamethylphosphoramide (HMPA) at low temperatures . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods
Industrial production of 3-Tridecyne often involves large-scale coupling reactions using commercially available reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
3-Tridecyne undergoes several types of chemical reactions, including:
Oxidation: The triple bond in 3-Tridecyne can be oxidized to form various oxygenated products.
Reduction: Hydrogenation of 3-Tridecyne can lead to the formation of alkanes.
Substitution: The compound can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogenation typically uses as a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
3-Tridecyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tridecyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of various products that exert different effects on biological systems. The specific molecular targets and pathways involved depend on the nature of the reaction and the context in which the compound is used .
Comparison with Similar Compounds
Structural Isomers: 1-Tridecyne vs. 3-Tridecyne
Both 1-Tridecyne (terminal alkyne) and 3-Tridecyne share the molecular formula C₁₃H₂₄ but differ in triple bond position. Key distinctions include:
- Acidity : 1-Tridecyne has acidic hydrogen (pKa ~25) at the terminal position, enabling deprotonation for metal-catalyzed cross-coupling reactions. In contrast, 3-Tridecyne, as an internal alkyne, is less acidic (pKa >35) and less reactive in such contexts .
- Boiling Point: Terminal alkynes generally exhibit higher boiling points due to stronger intermolecular dipole-dipole interactions.
- Synthetic Utility : 1-Tridecyne is preferred in polymer chemistry and catalytic reactions, while 3-Tridecyne serves as a building block for internal alkyne-functionalized materials .
Homologous Alkynes: 3-Hexadecyne
3-Hexadecyne (C₁₆H₃₀) extends the carbon chain to 16 atoms, altering properties:
- Molecular Weight : Higher molecular weight (222.41 g/mol) compared to 3-Tridecyne (180.33 g/mol) increases van der Waals forces, leading to higher melting and boiling points .
- Solubility: Longer hydrocarbon chains reduce solubility in polar solvents. 3-Hexadecyne is less soluble in ethanol (<1 g/L) than 3-Tridecyne (~2–3 g/L) .
3D Conformational and Reactivity Profiles
The 3D shape of alkynes influences their biological and chemical interactions. For 3-Tridecyne:
- Conformational Rigidity : The internal triple bond restricts rotation, promoting planar geometry. This contrasts with alkenes or alkanes, which exhibit greater conformational flexibility .
- Reactivity with Transition Metals : While terminal alkynes (e.g., 1-Tridecyne) readily coordinate with metals like palladium or copper, 3-Tridecyne shows lower affinity, limiting its use in catalysis .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Triple Bond Position | VC Value* |
|---|---|---|---|---|---|
| 1-Tridecyne | C₁₃H₂₄ | 180.33 | 26186-02-7 | Terminal (C1–C2) | N/A |
| 3-Tridecyne | C₁₃H₂₄ | 180.33 | 60186-78-9 | Internal (C3–C4) | 0.726 |
| 3-Hexadecyne | C₁₆H₃₀ | 222.41 | 629-89-6 | Internal (C3–C4) | N/A |
*VC Value: A physicochemical parameter (exact definition unspecified in sources) reported for 3-Tridecyne .
Table 2. Reactivity Comparison
| Property | 1-Tridecyne | 3-Tridecyne | 3-Hexadecyne |
|---|---|---|---|
| Acidity (pKa) | ~25 | >35 | >35 |
| Boiling Point (°C) | ~220–230 (estimated) | ~210–220 (estimated) | ~250–260 (estimated) |
| Solubility in Ethanol | Moderate | Moderate | Low |
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